5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, a hydroxy group, and a trifluoromethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The hydroxy and trifluoromethyl groups are introduced through subsequent functionalization reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxy-3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
- 5-(2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and trifluoromethyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H14F3N3O2 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14F3N3O2/c1-10-4-2-7-13(16(10)25)14-9-15(24-23-14)17(26)22-12-6-3-5-11(8-12)18(19,20)21/h2-9,25H,1H3,(H,22,26)(H,23,24) |
InChI Key |
FHIVLXUEHRFBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Origin of Product |
United States |
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